molecular formula C7H7N3S B2366098 Thieno[3,4-c]pyridine-1,3-diamine CAS No. 1824592-95-1; 50480-29-0

Thieno[3,4-c]pyridine-1,3-diamine

Cat. No.: B2366098
CAS No.: 1824592-95-1; 50480-29-0
M. Wt: 165.21
InChI Key: JIYMFUNFKNXSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,4-c]pyridine-1,3-diamine is a high-purity chemical building block with the molecular formula C 7 H 7 N 3 S and a molecular weight of 165.22 g/mol . Its fused heterocyclic scaffold, incorporating both thiophene and pyridine rings, makes it a valuable intermediate for researchers exploring novel compounds in medicinal chemistry and materials science. This compound serves as a key synthetic precursor for developing molecules with potential biological activity. While research on this specific isomer is evolving, studies on closely related pyrrolo[3,4-c]pyridine and other thienopyridine derivatives highlight the research value of such scaffolds. These analogous structures have demonstrated a range of pharmacological properties in scientific investigations, including antidiabetic activity through mechanisms like aldose reductase inhibition, and potential applications as inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP) for investigating cancer therapies . Furthermore, the thienopyridine core is a subject of interest in the design of kinase inhibitors and for developing novel optoelectronic materials . Researchers can utilize this versatile diamine to synthesize diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. Its structure allows for functionalization at multiple sites, facilitating the exploration of new chemical space in drug discovery and advanced material development. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[3,4-c]pyridine-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-6-4-1-2-10-3-5(4)7(9)11-6/h1-3H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYMFUNFKNXSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(SC(=C21)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrrolo[3,4-c]pyridine-1,3-diones

  • Structure : Replaces the thiophene ring with a pyrrole ring, retaining the pyridine core and diketone groups.
  • Pharmacology: N-substituted derivatives exhibit varied pharmacological activities, including analgesic and anti-inflammatory effects, though specific data for this compound remain unreported .

Thieno[3,2-d]pyrimidinones and Quinazolinones

  • Structure: Features a pyrimidinone or quinazolinone ring fused to thiophene.
  • Key Differences: The pyrimidinone/quinazolinone moiety introduces additional hydrogen-bonding sites, which may enhance target binding affinity. These compounds are often designed as kinase or enzyme inhibitors .
  • Synthesis: Conformationally restricted designs prioritize rigid frameworks for selective bioactivity, contrasting with the more flexible amine groups in this compound .

Thieno[3,4-c]pyrazol-3-yl Acetamides

  • Structure : Substitutes the pyridine ring with pyrazole and adds an acetamide group.

Pharmacological Activity Comparison

Compound Class Bioactivity Efficacy/Data Reference
This compound Limited reported data N/A
Pyrrolo[3,4-c]pyridine-diones Analgesic, anti-inflammatory IC₅₀ values: 10–50 µM (varies by substituent)
Thieno[3,2-d]pyrimidinones Kinase inhibition IC₅₀: <1 µM for select targets
Thieno-fused triazolo-isoquinolins Anticonvulsant (maximal electroshock test) 20–40% protection at 100 mg/kg

Notes on Evidence Limitations

  • The pharmacological profile of this compound is underexplored in the provided literature, necessitating further studies to elucidate its bioactivity.
  • Structural comparisons rely heavily on analogues with differing ring systems or functional groups, highlighting the need for targeted research on the parent compound.
  • Commercial data (e.g., supplier listings) may be outdated, as and reference records from 1998–2023 .

Preparation Methods

Ring Formation Approaches

The synthesis of thienopyridine derivatives typically follows one of three primary strategies: (1) construction of the pyridine ring on a thiophene scaffold, (2) formation of the thiophene ring on a pyridine structure, or (3) simultaneous construction of both rings. Each approach offers distinct advantages depending on the specific substitution pattern desired.

Cyclization of Precursors

Cyclization reactions represent one of the most common methods for accessing thienopyridine scaffolds. These typically involve the reaction of appropriately functionalized thiophene precursors that undergo ring closure to form the pyridine portion of the molecule. Various catalysts and reaction conditions can be employed to facilitate these transformations, including acidic catalysts, basic conditions, or thermal cyclization protocols.

Specific Synthetic Routes to Thieno[3,4-c]pyridine-1,3-diamine

Cyclization of 3-Amino-4-cyano-2-thiophenecarboxamides

A key synthetic route to this compound involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamide with formic acid. This approach typically follows these steps:

  • Preparation of 3-amino-4-cyano-2-thiophenecarboxamide from appropriate precursors
  • Cyclization with formic acid under reflux conditions to form the pyridine ring
  • Introduction or manipulation of amino groups at positions 1 and 3

This method provides a direct route to the target compound with relatively good yields under optimized conditions.

Modified Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction represents another valuable methodology for constructing thienopyridine derivatives. For this compound synthesis, this approach can be modified as follows:

  • Preparation of an appropriate thiophene derivative with reactive functional groups
  • Treatment with a Vilsmeier reagent (typically POCl₃/DMF) to facilitate cyclization
  • Further functionalization to introduce the amino groups at the desired positions

The main advantage of this approach is the versatility it offers in terms of introducing various substituents on the heterocyclic skeleton.

Halogenation-Nucleophilic Substitution Sequence

This method involves:

  • Halogenation of an appropriate thiophene or pyridine derivative
  • Nucleophilic substitution with nitrogen-containing nucleophiles
  • Ring closure to form the fused heterocyclic system
  • Introduction of amino groups at positions 1 and 3

This approach is particularly valuable when specific substitution patterns are required in the final product.

Reaction Mechanisms and Key Intermediates

Mechanism of 3-Amino-4-cyano-2-thiophenecarboxamide Cyclization

The cyclization of 3-amino-4-cyano-2-thiophenecarboxamide with formic acid proceeds through several key steps:

  • Initial reaction of the amino group with formic acid to form a formamide intermediate
  • Nucleophilic attack on the carbonyl carbon by the nitrogen of the amide group
  • Ring closure to form the pyridine moiety
  • Dehydration to yield the fused thieno[3,4-c]pyridine scaffold
  • Further transformations to install the second amino group

Understanding this mechanism is crucial for optimizing reaction conditions and improving yields.

Key Reaction Intermediates

Several important intermediates are involved in the synthesis of this compound:

Intermediate Structure Role in Synthesis
3-Amino-4-cyano-2-thiophenecarboxamide Thiophene with amino, cyano, and carboxamide groups Primary precursor for cyclization
Formamide derivative Thiophene with formamide and cyano groups Intermediate in cyclization process
Partially cyclized intermediate Containing both thiophene and partial pyridine rings Precursor to complete heterocyclic system
Mono-amino intermediate Thieno[3,4-c]pyridine with one amino group Precursor to final diamine product

Isolation and characterization of these intermediates can provide valuable insights into the reaction pathway and potential optimization strategies.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of this compound synthesis. Common solvents employed include:

Solvent Advantages Limitations Typical Yields (%)
Dimethylformamide (DMF) High boiling point, good solubility Difficult to remove, toxic 65-80
Dichloroethane Good for chlorination steps Environmental concerns 60-75
Tetrachloroethane Suitable for high-temperature reactions Toxicity issues 70-85
Ethanol Environmentally friendly, easy workup Lower reactivity for some steps 50-65
Toluene Good for Dean-Stark water removal Limited solubility for some intermediates 55-70

Optimization of solvent systems often involves a balance between reactivity, solubility, and practical considerations such as ease of product isolation.

Temperature and Reaction Time

Reaction temperature and duration play crucial roles in the successful synthesis of this compound:

  • Cyclization reactions typically require temperatures ranging from 70-200°C, with 70-150°C being the preferred range
  • Reaction times generally span 1-15 hours, with 2-8 hours being most common
  • Elevated pressure conditions, such as those achieved in sealed vessels, can be advantageous for certain transformations

The optimal combination of temperature and reaction time must be determined experimentally for each specific synthetic route.

Catalyst Selection

Various catalysts can facilitate the synthesis of this compound:

Catalyst Type Examples Specific Role Impact on Yield
Lewis acids AlCl₃, FeCl₃ Activation of carbonyl groups, facilitate ring closure Moderate to high improvement
Brønsted acids HCl, H₂SO₄, TsOH Protonation of intermediates, catalyze cyclization Variable, depends on substrate
Bases KOH, NaOH, Et₃N Deprotonation, nucleophilic activation Critical for certain steps
Transition metals Pd catalysts Facilitate C-C bond formation Significant for specific routes

Selection of appropriate catalysts can dramatically impact both yield and selectivity in the preparation of this compound.

One-Pot and Step-Wise Synthesis Approaches

One-Pot Methodologies

One-pot synthesis methods offer significant advantages for preparing this compound, including:

  • Reduced isolation and purification of intermediates
  • Lower solvent consumption and waste generation
  • Improved overall efficiency and potentially higher yields

These approaches typically involve careful sequential addition of reagents under controlled conditions to drive the reaction pathway toward the desired product.

Step-Wise Synthesis

Step-wise synthesis provides greater control over each transformation, allowing for:

  • Isolation and characterization of intermediates
  • Optimization of individual reaction steps
  • Flexibility in introducing structural variations

While more time-consuming, this approach may be necessary when dealing with challenging substrates or when high purity is required at each stage.

Purification and Characterization

Chromatographic Purification

Purification of this compound typically employs chromatographic techniques:

  • Column chromatography using silica gel or alumina with appropriate solvent systems
  • High-performance liquid chromatography (HPLC) for analytical or preparative purposes
  • Thin-layer chromatography (TLC) for reaction monitoring and purity assessment

The selection of appropriate mobile phases is crucial, with common systems including ethyl acetate/hexane mixtures, dichloromethane/methanol combinations, or more specialized solvent blends depending on the specific impurity profile.

Spectroscopic Analysis

Confirmation of the this compound structure relies on various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR typically reveals characteristic signals for the amino protons (typically 4.5-6.5 ppm) and aromatic protons
    • ¹³C NMR provides confirmation of the carbon framework and helps identify key structural features
  • Infrared (IR) Spectroscopy:

    • Characteristic NH₂ stretching bands in the 3300-3500 cm⁻¹ region
    • Distinctive patterns for the heterocyclic ring system
  • Mass Spectrometry:

    • Molecular ion peak confirming the expected molecular weight
    • Fragmentation pattern analysis to validate structural assignments
  • X-ray Crystallography:

    • Definitive structural confirmation when single crystals can be obtained.

Reaction Yields and Efficiency Comparisons

Comparative Analysis of Synthetic Routes

The efficiency of different synthetic approaches to this compound varies considerably:

Synthetic Method Starting Materials Typical Yield (%) Scale-up Potential Practical Considerations
Cyclization of 3-amino-4-cyano-2-thiophenecarboxamides 3-Amino-4-cyano-2-thiophenecarboxamide, formic acid 60-75 Moderate Requires preparation of complex precursor
Modified Vilsmeier-Haack approach Appropriately functionalized thiophene derivatives 50-70 Good Uses corrosive reagents (POCl₃)
Halogenation-nucleophilic substitution Halogenated thiophene or pyridine derivatives 55-65 Variable Multiple steps, potential regioselectivity issues
One-pot multicomponent approach Simple, commercially available precursors 40-60 Excellent May require optimization for each substrate

This comparison highlights the trade-offs between yield, complexity, and practicality that must be considered when selecting a synthetic route.

Factors Affecting Yield Optimization

Several key factors influence the optimization of yields in this compound synthesis:

  • Reagent purity and quality
  • Precise temperature control during critical steps
  • Reaction time optimization for each transformation
  • Careful control of stoichiometry
  • Protection/deprotection strategies for sensitive functional groups
  • Appropriate workup and purification protocols

Systematic evaluation of these factors is essential for developing robust and reproducible synthetic procedures.

Q & A

Q. What are the common synthetic routes for preparing thieno[3,4-c]pyridine derivatives?

The synthesis typically involves condensation reactions between thiophene derivatives and pyridine precursors. For example, Klemm et al. (1970) described the cyclization of 2-aminothiophene-3-carboxylates with appropriate electrophiles under acidic conditions to yield thieno[3,4-c]pyridine scaffolds . Phosphorus oxychloride (POCl₃) is often used as a cyclizing agent, while pyridine acts as a catalyst . Key intermediates are characterized via elemental analysis and spectral methods (IR, NMR) to confirm regiochemistry and purity .

Q. How are thieno[3,4-c]pyridine derivatives characterized analytically?

Standard protocols include:

  • Elemental analysis for empirical formula verification.
  • Spectroscopy : IR for functional groups (e.g., NH₂, C=O), ¹H/¹³C NMR for regiochemical assignment, and mass spectrometry for molecular ion confirmation .
  • Chromatography : HPLC or TLC to assess purity, especially when isolating intermediates prone to side reactions (e.g., dimerization) .

Q. What in vitro assays are used to evaluate the biological activity of these compounds?

Common assays include:

  • Antimicrobial testing : Agar diffusion or microdilution against Staphylococcus aureus or Candida albicans .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) and non-cancerous cells (e.g., VERO) to determine selectivity .
  • Enzyme inhibition : Autotaxin inhibition assays using fluorogenic substrates, as seen in patent literature for structurally related thieno[3,4-c]pyrazoles .

Q. What physicochemical properties are critical for solubility and bioavailability?

Substituents like carboxyl groups enhance aqueous solubility (e.g., thieno[2,3-c]pyridine-4-carboxylic acid derivatives). LogP values are calculated to predict lipophilicity, while thermal stability is assessed via DSC/TGA to guide formulation .

Advanced Research Questions

Q. How can synthetic yields be optimized for thieno[3,4-c]pyridine derivatives with electron-withdrawing substituents?

Electron-deficient substituents (e.g., nitro, cyano) may require modified conditions:

  • Use of microwave-assisted synthesis to reduce reaction times and byproduct formation.
  • Protecting groups (e.g., Boc for amines) to prevent undesired side reactions during cyclization .
  • Computational modeling (DFT) to predict reactivity and guide reagent selection .

Q. How do structural modifications influence structure-activity relationships (SAR) in anticancer applications?

SAR studies highlight:

  • Substituent position : 7-Methyl substitution in pyrido[4,5]thieno[3,2-d]pyrimidines enhances antitumor activity by improving DNA intercalation .
  • Heterocyclic fusion : Thieno[3,4-b]pyridines show stronger EGFR/HER2 inhibition than [3,2-d] isomers due to planar geometry .
  • Hybrid scaffolds : Combining thienopyridine with triazine moieties improves dual kinase inhibition (e.g., EGFR/HER2) .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Comparative analysis : Cross-reference with databases like NIST Chemistry WebBook, acknowledging potential discrepancies in peak assignments .
  • Advanced techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals, or X-ray crystallography for unambiguous confirmation .

Q. What strategies improve metabolic stability in preclinical studies?

  • Prodrug design : Esterification of carboxyl groups to enhance plasma half-life .
  • In vitro microsomal assays : Liver microsomes from mouse/human models identify metabolic hotspots (e.g., oxidation of methyl groups) for targeted deuteration .

Q. How are computational methods integrated into drug discovery for these compounds?

  • Molecular docking : Autodock Vina or Schrödinger Suite to predict binding affinities for targets like autotaxin .
  • MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

  • Purification : Switch from column chromatography to recrystallization for cost-effective large-scale isolation.
  • Reaction optimization : Replace volatile solvents (e.g., DCM) with greener alternatives (e.g., ethanol/water mixtures) .

Methodological Considerations for Data Interpretation

  • Handling photodegradation : Forced degradation studies under UV light (ICH Q1B guidelines) with HPLC-MS to identify degradation products .
  • Addressing low in vivo exposure : Nanoformulation (e.g., liposomes) to improve bioavailability of high-clearance compounds .
  • Resolving contradictory bioactivity data : Validate assays across multiple labs and use orthogonal methods (e.g., SPR vs. enzymatic assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.